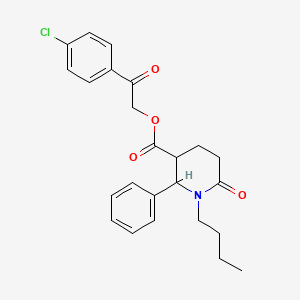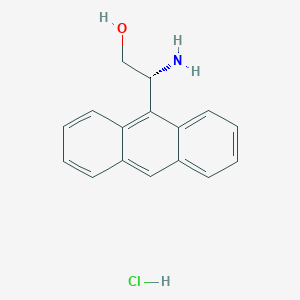
N-(4-nitrophenyl)-N-propylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(4-nitrophenyl)-N-propylmethanesulfonamide” are not available, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, the N-(4-Nitrophenethyl)acetamide molecule contains a total of 27 bonds .Scientific Research Applications
Structural Analysis and Molecular Interactions
N-(4-nitrophenyl)methanesulfonamide (4NPMSA) exhibits a structure closely resembling those of its analogs, with the nitro group positioned at the para position. This arrangement does not alter the space group compared to meta substitution, indicating the structural stability of these compounds. The geometric parameters slightly differ, but the overall molecular framework allows for potential biological interactions due to the availability of the amide hydrogen atom to receptor molecules, facilitated by N—H⋯O hydrogen bonds forming centrosymmetric dimers (Gowda, Foro & Fuess, 2007).
Synthetic Methodologies for Sulfonamides
Recent advancements in synthetic chemistry have enabled the efficient conversion of nitroarenes to sulfonamides, highlighting the importance of such transformations in generating compounds with potential biological activities. For instance, a paired electrochemical method was developed for synthesizing sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols from nitrobenzene derivatives and arylsulfinic acids, avoiding the need for catalysts or toxic solvents (Mokhtari, Nematollahi & Salehzadeh, 2018). Additionally, a copper-catalyzed synthesis from nitroarenes via sulfur dioxide insertion has been developed, offering a broad substrate scope and good to excellent yields (Wang et al., 2020).
Biological Activity Potential
The structural and synthetic versatility of sulfonamide derivatives, including those related to N-(4-nitrophenyl)-N-propylmethanesulfonamide, suggests potential for biological applications. For example, the synthesis of polymer-supported N-benzyl-N-nitroso-4-toluenesulfonamide as a derivatizing agent for acidic markers of nerve agents indicates the utility of such compounds in analytical and possibly therapeutic contexts (Mazumder et al., 2011). Similarly, N-cyanomethylsulfonamides have been evaluated as carbonic anhydrase inhibitors, although they exhibit moderate inhibitory activity compared to more traditional zinc-binding groups, pointing to the nuanced role of structural modifications in determining biological efficacy (Winum et al., 2006).
Future Directions
The field of chemistry continues to evolve with new discoveries and advancements in technology. The development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections is an area of ongoing research . The use of nanostructured materials in the catalytic reduction of 4-nitrophenol is another area of interest .
Properties
IUPAC Name |
N-(4-nitrophenyl)-N-propylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-8-11(17(2,15)16)9-4-6-10(7-5-9)12(13)14/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTOOKPFFUTRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2727277.png)
![2-[(4-Methylpiperazin-1-yl)methyl]phenol](/img/structure/B2727279.png)

![Ethyl 4-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2727282.png)
![3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2727283.png)

![N,N-dimethyl-N'-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2727287.png)
![2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2727288.png)
![2-[(5-Methylthiophen-2-yl)formamido]acetic acid](/img/structure/B2727289.png)
![3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2727292.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2727295.png)
![chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone](/img/structure/B2727298.png)
![(1R,4S)-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2727299.png)

